molecular formula C16H12FNO4S B2469304 methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291861-73-8

methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2469304
CAS No.: 1291861-73-8
M. Wt: 333.33
InChI Key: CKMABUNPPRWYSX-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzothiazine ring system, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with a suitable fluorinated phenylacetic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazines .

Scientific Research Applications

Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
  • 7-bromo-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
  • 7-methyl-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Uniqueness

Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its analogs .

Properties

IUPAC Name

methyl 7-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4S/c1-22-16(19)15-10-18(12-5-3-2-4-6-12)13-8-7-11(17)9-14(13)23(15,20)21/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMABUNPPRWYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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